4-Cyano-2-fluorobenzoic acid CAS number 164149-28-4
4-Cyano-2-fluorobenzoic acid CAS number 164149-28-4
An In-Depth Technical Guide to 4-Cyano-2-fluorobenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
4-Cyano-2-fluorobenzoic acid (CAS No. 164149-28-4) is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal building block in modern medicinal chemistry. Its unique trifunctional structure—featuring a carboxylic acid, a nitrile, and a fluorine atom—provides a versatile platform for constructing complex molecular architectures. The strategic placement of the electron-withdrawing cyano and fluoro groups significantly influences the molecule's reactivity, pKa, and metabolic stability, making it an invaluable intermediate in the synthesis of targeted therapeutics. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, and core applications, with a particular focus on its role as a key intermediate in the development of PARP inhibitors like Olaparib.
Physicochemical and Structural Properties
4-Cyano-2-fluorobenzoic acid is a white to off-white crystalline solid at room temperature.[1] The presence of the polar carboxylic acid and cyano groups, combined with the aromatic ring, dictates its solubility and crystalline nature. The fluorine atom, ortho to the carboxylic acid, modulates the acidity of the carboxyl proton and introduces a key metabolic blocking point, a common strategy in drug design to enhance pharmacokinetic profiles.[2]
Table 1: Physicochemical Properties of 4-Cyano-2-fluorobenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 164149-28-4 | [1] |
| Molecular Formula | C₈H₄FNO₂ | [1] |
| Molecular Weight | 165.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 214-219 °C | [1] |
| Boiling Point | 273.7 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.222 g/cm³ (Predicted) | [1] |
| InChI Key | KEJMSTJTAWACNI-UHFFFAOYSA-N | |
| Solubility | Insoluble in water | [3] |
Spectroscopic Profile
Characterization of 4-Cyano-2-fluorobenzoic acid is routinely performed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals, which are crucial for identity confirmation and purity assessment in a research or manufacturing setting.
Table 2: Characteristic Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |
| ¹H NMR | Aromatic Protons | δ 7.8-8.2 ppm | Three distinct signals in the downfield region, exhibiting complex splitting patterns (doublets, doublet of doublets) due to H-H and H-F coupling. |
| Carboxylic Proton | δ >12 ppm (broad) | Highly deshielded proton, often exchanges with D₂O. | |
| ¹³C NMR | Carbonyl Carbon | δ ~165 ppm | Carboxylic acid carbon. |
| Aromatic Carbons | δ 110-140 ppm | Signals corresponding to the benzene ring carbons. The carbon attached to fluorine will show a large C-F coupling constant. | |
| Cyano Carbon | δ ~115-120 ppm | Nitrile carbon signal. | |
| IR Spectroscopy | O-H Stretch | 3300-2500 cm⁻¹ (broad) | Characteristic broad absorption of a carboxylic acid O-H due to hydrogen bonding. |
| C≡N Stretch | 2220-2240 cm⁻¹ (sharp, medium) | Strong, sharp peak indicating the nitrile functional group.[4] | |
| C=O Stretch | 1680-1710 cm⁻¹ (strong) | Carbonyl stretch of the carboxylic acid, conjugated with the aromatic ring.[5] | |
| C-F Stretch | 1200-1300 cm⁻¹ | Aromatic carbon-fluorine bond stretch. |
Synthesis and Purification
The synthesis of 4-Cyano-2-fluorobenzoic acid is a multi-step process that requires careful control of reaction conditions. While several routes exist, a common and logical laboratory-scale approach begins with a substituted toluene derivative, proceeding through diazotization and cyanation (a Sandmeyer-type reaction), followed by oxidation. This method, while challenging, illustrates the introduction of the key functional groups.[6] Oxidation of the methyl group to a carboxylic acid in the presence of a nitrile can result in low yields, making purification critical.[6]
Exemplary Synthesis Protocol: A Multi-Step Approach
This protocol is a representative synthesis based on established organic chemistry transformations, such as the Sandmeyer reaction, for introducing a cyano group.[6]
Step 1: Diazotization of 4-Amino-2-fluorotoluene
-
Suspend 4-amino-2-fluorotoluene in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 20-30 minutes post-addition, confirming the completion of diazotization with a positive starch-iodide paper test for excess nitrous acid.[7]
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water, and heat it to 60-70 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product, 2-fluoro-4-methylbenzonitrile, with an organic solvent like toluene or dichloromethane.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Oxidation to Carboxylic Acid
-
Dissolve the crude 2-fluoro-4-methylbenzonitrile from Step 2 in a suitable solvent mixture (e.g., pyridine/water or acetic acid).
-
Heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate, portion-wise over several hours.
-
Maintain reflux until the purple color of the permanganate has disappeared.
-
Cool the mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the crude 4-Cyano-2-fluorobenzoic acid.
Step 4: Purification
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield the purified product.
-
Dry the final product under vacuum. The identity and purity should be confirmed by melting point and spectroscopic analysis (NMR, IR).
Synthesis Workflow Diagram
Caption: Multi-step synthesis workflow for 4-Cyano-2-fluorobenzoic acid.
Key Reactions and Mechanistic Insights
The utility of 4-Cyano-2-fluorobenzoic acid stems from the distinct reactivity of its three functional groups. The carboxylic acid is the primary site for amide bond formation, a cornerstone reaction in pharmaceutical synthesis.
Amide Coupling: The Gateway to Bioactive Molecules
The most common reaction is the coupling of the carboxylic acid with an amine to form an amide bond. This is typically achieved by first activating the carboxylic acid.
Mechanism Rationale: Direct condensation of a carboxylic acid and an amine is thermally demanding and often inefficient. Activation with a coupling agent (e.g., HATU, HOBt, EDCI) converts the hydroxyl group of the acid into a better leaving group. The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the leaving group. The presence of the ortho-fluorine atom can sterically hinder this reaction slightly, sometimes requiring more robust coupling agents or longer reaction times.
Caption: Generalized workflow for amide coupling reactions.
Applications in Medicinal Chemistry: Synthesis of Olaparib
4-Cyano-2-fluorobenzoic acid is a crucial intermediate for synthesizing a range of bioactive molecules, including enzyme inhibitors and fluorinated drug analogs.[1] Its most prominent application is as a key precursor in the industrial synthesis of Olaparib (trade name Lynparza), a groundbreaking PARP (Poly ADP-ribose polymerase) inhibitor.[8] Olaparib is used to treat certain types of cancers, particularly those with BRCA mutations, by exploiting a concept known as synthetic lethality.[8][9]
The synthesis of Olaparib involves coupling a more complex benzoic acid derivative with an N-acylpiperazine. That benzoic acid derivative, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, is itself synthesized from precursors that establish the core structure, but the principles of amide coupling remain central.[8] While 4-Cyano-2-fluorobenzoic acid is not directly the final piece coupled, its structural motif is foundational to the key intermediates used in the synthesis of Olaparib and related PARP inhibitors.[9][10][11]
Caption: Role as a foundational block in the synthesis of Olaparib.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 4-Cyano-2-fluorobenzoic acid is essential. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[12]
Table 3: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [12] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, chemical-resistant gloves, lab coat, dust mask (N95) or approved respirator. | [13] |
| Handling | Use in a well-ventilated area or fume hood. Avoid creating dust. Wash hands thoroughly after handling. | [12][13] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and bases. | [12][13] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. | [12][13] |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately. | [12] |
| Fire Fighting | Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam. Thermal decomposition may produce toxic fumes including carbon oxides, nitrogen oxides, and hydrogen fluoride. | [13] |
Conclusion
4-Cyano-2-fluorobenzoic acid is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its carefully arranged functional groups provide chemists with a reliable and versatile scaffold for synthesizing complex, high-value molecules. The successful application of this compound in the synthesis of Olaparib highlights the profound impact that well-designed chemical building blocks can have on the development of life-saving therapeutics. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher working at the forefront of medicinal chemistry.
References
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (CN107827823A).
-
Xu, J., et al. (2022). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Nuclear Medicine and Biology. Available at: [Link]
-
PubMed. Solid phase radiosynthesis of an olaparib derivative using 4-[18F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Available at: [Link]
- Google Patents. Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol (CN113816874B).
-
PubChem. 4-(2-Cyano-4-fluorophenoxy)-2-fluorobenzoic acid. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Available at: [Link]
- Google Patents. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds (US6613930B2).
- Google Patents. Preparation method of olaparib (CN105985294B).
-
ResearchGate. Solid phase radiosynthesis of an olaparib derivative using 4-[18F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Available at: [Link]
-
PubChem. Olaparib Compound Summary. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Available at: [Link]
-
Supporting Information document related to Ni-catalyzed reactions. Available at: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Cyano-2-fluorobenzoic Acid in Pharmaceutical and Agrochemical Innovation. Available at: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link]
-
PubChem. 3-Cyano-4-fluorobenzoic acid. Available at: [Link]
-
Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Available at: [Link]
-
Mandal, K.K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]
-
ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. parchem.com [parchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid phase radiosynthesis of an olaparib derivative using 4-[18F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
